12,13-Bisepieupalmerin
Description
Structure
2D Structure
Properties
CAS No. |
92693-30-6 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(8Z)-14-hydroxy-5,9,13-trimethyl-18-methylidene-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-17-one |
InChI |
InChI=1S/C20H30O4/c1-12-7-5-9-13(2)17(21)18-15(14(3)19(22)23-18)11-16-20(4,24-16)10-6-8-12/h8,13,15-18,21H,3,5-7,9-11H2,1-2,4H3/b12-8- |
InChI Key |
SCMBIOHRSHWIJT-WQLSENKSSA-N |
SMILES |
CC1CCCC(=CCCC2(C(O2)CC3C(C1O)OC(=O)C3=C)C)C |
Isomeric SMILES |
CC1CCC/C(=C\CCC2(C(O2)CC3C(C1O)OC(=O)C3=C)C)/C |
Canonical SMILES |
CC1CCCC(=CCCC2(C(O2)CC3C(C1O)OC(=O)C3=C)C)C |
Synonyms |
12,13-bisepieupalmerin |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of 12,13 Bisepieupalmerin
Identification of Marine Invertebrate Sources
The primary sources of 12,13-Bisepieupalmerin are specific species of gorgonian octocorals, which are known for producing a rich diversity of bioactive secondary metabolites, including a wide array of cembranoid diterpenes.
The gorgonian octocoral Eunicea succinea, commonly known as the shelf-knob sea rod, is the definitive source from which this compound has been successfully isolated and structurally characterized. nih.gov Specifically, specimens of E. succinea collected from the waters of St. Croix in the U.S. Virgin Islands were found to contain this compound. nih.gov This discovery was part of a broader comparative study of the terpenoid content of E. succinea from various Caribbean locations. nih.gov Research has shown that the chemical profile of E. succinea can vary geographically, with different populations yielding distinct assemblages of cembranolides. For instance, collections from South Caicos were noted for the presence of eunicin (B1236066) and its acetate (B1210297), while the St. Croix specimens uniquely yielded this compound alongside eunicin and jeunicin. nih.gov
While closely related to E. succinea, there is no specific literature confirming the isolation of this compound from Eunicea mammosa to date. The study of cembranolides within the Eunicea genus is ongoing, with numerous new compounds having been discovered from E. succinea in other locations like Puerto Rico. nih.govnih.gov
| Compound Name | Source Organism | Location of Collection | Reference |
|---|---|---|---|
| This compound | Eunicea succinea | St. Croix, U.S. Virgin Islands | Gopichand, Y. et al. (1984) |
The cembranoid skeleton, the structural core of this compound, is a common feature in natural products from a variety of organisms beyond the Eunicea genus. In the marine environment, cembranoids are frequently isolated from other soft corals and gorgonians.
Potential Marine Sources of Cembranoids:
Soft Corals: Genera such as Sarcophyton, Sinularia, Lobophytum, and Clavularia are prolific producers of a vast array of cembranoid diterpenes.
Gorgonian Octocorals: Besides Eunicea, genera like Pseudopterogorgia, Leptogorgia, and Lophogorgia are also known sources of these compounds.
While marine invertebrates are the most prolific sources, cembranoids have also been identified in some terrestrial organisms, highlighting the widespread distribution of the biosynthetic pathways for these molecules.
Potential Terrestrial Sources of Cembranoids:
Higher Plants: Various species of terrestrial plants are known to synthesize cembrane-type diterpenes.
Insects: Certain insects, such as termites, have been found to produce cembranoids, often as part of their chemical defense mechanisms.
Extraction and Purification Techniques
The isolation of this compound from its natural source requires a multi-step process involving initial extraction from the coral tissue, followed by systematic separation and purification to yield the pure compound.
The initial step involves the extraction of organic-soluble metabolites from the collected and preserved gorgonian specimens. A common method is maceration of the dried and ground coral tissue with organic solvents. For gorgonians, a typical protocol involves a solvent system like n-hexane and ethanol in a 1:1 ratio. The crude extract obtained after solvent evaporation contains a complex mixture of lipids, pigments, and various secondary metabolites, including the target cembranoids.
To isolate individual compounds from the crude extract, chromatographic techniques are essential. This process separates molecules based on their differing affinities for a stationary phase and a mobile phase. For cembranoids, a standard approach is as follows:
Column Chromatography: The crude extract is first subjected to column chromatography over a stationary phase, typically silica gel.
Gradient Elution: A solvent gradient of increasing polarity is used to elute the compounds from the column. A common sequence starts with a non-polar solvent like hexane, gradually introducing more polar solvents such as benzene, ethyl acetate (EtOAc), and finally methanol (MeOH).
Fraction Collection: The eluate is collected in numerous fractions. Fractions with similar chemical profiles, as determined by techniques like thin-layer chromatography (TLC), are combined.
Further Purification: Fractions containing the target compound, this compound, undergo further purification, often using repeated column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity.
| Step | Technique | Stationary Phase | Mobile Phase Example | Purpose |
|---|---|---|---|---|
| 1 | Column Chromatography | Silica Gel | Hexane -> Benzene -> Ethyl Acetate -> Methanol (Gradient) | Initial separation of crude extract into less complex fractions. |
| 2 | Re-chromatography / HPLC | Silica Gel or Reversed-Phase Silica | Isocratic or gradient solvent systems (e.g., Benzene/EtOAc) | Purification of individual compounds from enriched fractions. |
Following purification, the definitive structure of this compound was determined through spectroscopic methods, with X-ray crystallography providing the conclusive three-dimensional atomic arrangement. nih.gov
For this analysis, the highly purified compound must be induced to form a single, high-quality crystal. This is often achieved by slowly evaporating the solvent from a concentrated solution of the compound. Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. nih.govlibretexts.org The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. libretexts.orgwordpress.com By analyzing the positions and intensities of the spots in this pattern, researchers can calculate an electron density map and build a precise 3D model of the molecule, confirming its connectivity and stereochemistry. nih.govnih.gov
Structural Elucidation and Stereochemical Assignment of 12,13 Bisepieupalmerin
Spectroscopic Characterization Techniques
The molecular architecture of 12,13-bisepieupalmerin was pieced together using a combination of advanced spectroscopic techniques, each providing critical information about its connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to determining the carbon framework and the placement of protons within the this compound molecule.
Specific proton (¹H) and carbon (¹³C) NMR spectral data have been reported for this compound, allowing for the assignment of chemical shifts to specific atoms within the molecule. acs.org The analysis of these spectra provides a detailed map of the molecule's structure. acs.org
Interactive Table 1: ¹H NMR Spectral Data of this compound acs.org
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons |
| 0.88 | d | 6 | 3H |
| 1.47 | s | 3H | |
| 1.54 | s | 3H | |
| 2.05 | s | 3H | |
| 2.93 | d | 10 | 1H |
| 3.36 | dd | 11, 4 | 1H |
| 4.47 | dd | 8, 10 | 1H |
| 5.08 | t | 8 | 1H |
| 5.65 | d | 3 | 1H |
| 6.46 | d | 3 | 1H |
Interactive Table 2: ¹³C NMR Spectral Data of this compound (75 MHz, CDCl₃/CD₃OD) acs.org
| Chemical Shift (δ) (ppm) | Carbon Type |
| 12.05 | q |
| 15.51 | q |
| 16.21 | q |
| 23.14 | t |
| 23.43 | t |
| 30.67 | t |
| 31.36 | t |
| 31.54 | d |
| 37.02 | t |
| 38.14 | s |
| 39.19 | d |
| 60.42 | d |
| 60.49 | d |
| 70.76 | d |
| 79.02 | d |
| 123.99 | s |
| 124.18 | d |
| 136.32 | s |
| 139.20 | s |
| 171.04 | s |
Mass spectrometry (MS) was used to determine the molecular weight of this compound. The mass spectrum showed a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 334, corresponding to the molecular formula C₂₀H₃₀O₄. acs.org This technique confirms the elemental composition derived from NMR and elemental analysis. acs.org High-resolution mass spectrometry (HRMS) further allows for the determination of a precise mass, which can definitively establish the molecular formula of a compound. nih.govmsu.edu
The absolute stereochemistry of this compound was unequivocally determined by single-crystal X-ray analysis. acs.orgnih.govacs.org This powerful technique provides a three-dimensional model of the molecule as it exists in the crystal lattice, revealing the precise spatial arrangement of its atoms. libretexts.orgksu.edu.sa The analysis showed that this compound crystallizes in the monoclinic space group P2₁, with two molecules per unit cell. acs.org X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules when suitable crystals can be obtained. libretexts.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparative Structural Analysis with Related Cembranolides (e.g., Eunicin (B1236066), Eupalmerin Acetate)
This compound belongs to the cembranolide class of diterpenes, which are commonly isolated from marine organisms, particularly gorgonians of the genus Eunicea. acs.orgnih.gov Its structure is closely related to other known cembranolides such as eunicin and eupalmerin acetate (B1210297). researchgate.netnih.gov
In the gorgonian Eunicea succinea, this compound was found to co-occur with eunicin and jeunicin. acs.orgnih.gov Structurally, this compound possesses the appropriate stereochemistry to be a potential biosynthetic precursor to these related cembranolides. acs.orgnih.gov Another related compound, eupalmerin acetate, has also been isolated from gorgonians and its structure determined by X-ray crystallography. ontosight.aishareok.org Comparative analysis of the spectral data (NMR and MS) and stereochemistry of these compounds is essential for understanding their structural relationships and biosynthetic pathways within the source organism. researchgate.net For instance, a related derivative, this compound acetate, has also been isolated and characterized, further highlighting the structural diversity within this family of marine natural products. nih.gov
Biosynthetic Pathways and Precursors to 12,13 Bisepieupalmerin
Role of Geranylgeranyl Pyrophosphate (GGPP) in Diterpene Biosynthesis
The journey to 12,13-Bisepieupalmerin begins with Geranylgeranyl Pyrophosphate (GGPP), the universal C20 precursor for the biosynthesis of all diterpenes and diterpenoids. wikipedia.orgresearchgate.net GGPP is an intermediate in the isoprenoid pathway, formed through the successive condensation of isopentenyl pyrophosphate (IPP) units with dimethylallyl pyrophosphate (DMAPP). nih.gov Specifically, farnesyl pyrophosphate (FPP), a C15 intermediate, is elongated by one more IPP unit to yield the C20 GGPP. wikipedia.org This molecule is the acyclic starting point from which the vast diversity of diterpene skeletons is generated. nih.gov The biosynthesis of GGPP itself is a critical step, catalyzed by GGPP synthase, which acts as a key enzyme in providing the foundational block for numerous metabolites, including not only diterpenes but also carotenoids and chlorophylls. wikipedia.orgnih.gov
Cyclization Mechanisms in Cembrane (B156948) Skeleton Formation
The formation of the characteristic 14-membered cembrane ring of this compound from the linear GGPP is a pivotal cyclization event. This process is initiated by the removal of the pyrophosphate group from GGPP, which generates an allylic carbocation. researchgate.net This highly reactive intermediate then undergoes an intramolecular electrophilic attack on the distal double bond of the GGPP chain. researchgate.net This head-to-tail cyclization results in the formation of the cembrane macrocycle. The resulting cembranyl cation can then be stabilized, often through deprotonation, to yield a neutral cembrane hydrocarbon, which serves as the foundational skeleton for further modifications. This type of cyclization is a common strategy in the biosynthesis of many macrocyclic diterpenes. researchgate.net
Proposed Enzymatic Transformations Leading to Epoxide and Lactone Moieties
Following the formation of the basic cembrane skeleton, a series of oxidative modifications are required to produce this compound. These transformations are responsible for creating the epoxide and lactone functionalities. The introduction of epoxide moieties is typically catalyzed by monooxygenase enzymes, such as those from the cytochrome P450 family. nih.gov These enzymes use molecular oxygen and a reducing agent like NADPH to introduce an oxygen atom across a double bond, forming an epoxide ring. nih.gov In the case of this compound, this would occur at the C12-C13 positions.
The formation of the γ-lactone ring is another critical oxidative step. This process likely involves the hydroxylation of a specific carbon atom, followed by further oxidation to a carboxylic acid. Subsequently, an intramolecular esterification (lactonization) occurs with a nearby hydroxyl group, closing the ring. This sequence of oxidation reactions transforms the simple cembrane hydrocarbon into the more complex and biologically relevant cembranolide structure.
Stereochemical Considerations in the Biosynthetic Route
The biosynthesis of this compound is a highly controlled process where the stereochemistry of the final product is precisely determined by the enzymes involved. The name itself, bis-epi-eupalmerin, indicates a specific stereochemical relationship to other known cembranolides like eunicin (B1236066) and jeunicin. Research has shown that this compound possesses the correct stereochemistry to be a plausible biosynthetic precursor to these related compounds. nih.gov
The stereospecificity arises during key steps:
Cyclization: The folding of the GGPP chain within the enzyme's active site dictates the stereochemistry of the newly formed chiral centers in the cembrane ring.
Epoxidation: The enzymatic epoxidation occurs from a specific face of the molecule, leading to a defined stereochemistry for the epoxide rings at C12 and C13.
Lactonization: The formation of the lactone ring also proceeds with specific stereochemistry, governed by the spatial arrangement of the reacting groups within the enzyme active site.
This enzymatic control ensures that only the specific diastereomer, this compound, is produced, highlighting the sophisticated molecular machinery that nature employs to construct complex natural products. nih.gov
Chemical Synthesis and Derivatization Strategies for 12,13 Bisepieupalmerin and Its Analogs
Total Synthesis Approaches to the Cembranolide Scaffold
The total synthesis of the cembranolide scaffold presents a formidable challenge to organic chemists due to the flexible 14-membered macrocyclic ring and multiple stereocenters. The first synthetic studies on furanocembranolides emerged in the 1990s, decades after their initial isolation. researchgate.net Strategies often rely on key macrocyclization reactions to form the core ring structure.
Key strategic elements in cembranolide total synthesis include:
Convergent Fragment Coupling: This approach involves synthesizing key fragments of the molecule separately before coupling them and proceeding to macrocyclization. For instance, the total synthesis of scabrolide F, a related norcembranolide, utilized a convergent fragment coupling to create a key hydroxycarboxylic acid intermediate that was then subjected to macrolactonization. researchgate.net
Stereoselective Cyclizations: Ensuring the correct stereochemistry is paramount. The total synthesis of (±)-anisomelic acid was achieved using a highly (Z)-selective Horner-Emmons cyclization of a phosphono ester aldehyde to form the macrocycle. epa.gov
Strategic Installation of Functional Groups: An efficient strategy for C13-oxidized cembranolides involves installing the C13 hydroxyl group before the main macrocyclization event. researchgate.net This approach allows access to different C13 alcohol epimers, which can influence subsequent cyclization pathways. researchgate.net
Various research groups have pursued the total synthesis of complex cembranoids, leading to the successful synthesis of molecules like (-)-scabrolide F and the revision of previously proposed structures for compounds such as uprolide F diacetate. researchgate.net
Table 1: Selected Total Synthesis Strategies for Cembranolide Scaffolds
| Target Molecule/Scaffold | Key Strategy/Reaction | Precursor/Starting Material | Reference |
|---|---|---|---|
| (±)-Anisomelic Acid | Horner-Emmons Cyclization | Ozonolysis product of geranyl acetate (B1210297) | epa.gov |
| Scabrolide F | Macrolactonization and Ring-Closing Metathesis (RCM) | Convergently synthesized hydroxycarboxylic acid | researchgate.net |
| C13-Oxidized Cembranolides | Pre-macrocyclization installation of C13-hydroxyl group | N/A | researchgate.net |
Semisynthesis from Naturally Occurring Precursors
Given the complexity of total synthesis, semisynthesis from readily available natural products is an attractive and efficient alternative for generating analogs. Cembranoids such as 12,13-bisepieupalmerin and eupalmerin acetate are isolated in large quantities from gorgonian octocorals like Eunicea succinea and Eunicea mammosa. researchgate.net These natural compounds serve as valuable starting materials for chemical modifications. researchgate.net
The abundance of these precursors allows for extensive structure-activity relationship (SAR) studies. By chemically transforming the natural compounds, researchers can generate diverse libraries of analogs to evaluate how specific structural features influence biological activity. researchgate.net For example, this compound itself is considered a potential biosynthetic precursor for other related cembranolides like eunicin (B1236066) and jeunicin. researchgate.net This biosynthetic relationship highlights the utility of using abundant natural cembranoids as scaffolds for creating related structures.
Design and Synthesis of Synthetic Analogs and Derivatives
Modifying the core structure of this compound and related cembranoids is a key strategy for optimizing their biological profiles. Synthetic efforts have focused on several classes of modifications, including the formation of new ether linkages, the opening of existing epoxide rings, and the preparation of acetate esters.
The introduction of additional cyclic ether linkages across the 14-membered cembrane (B156948) ring has been shown to be a successful strategy for enhancing biological activity. researchgate.net Cembranoids containing these cyclic ether systems have demonstrated potent antileukemic activities. researchgate.netsemanticscholar.org The synthesis of these analogs often involves intramolecular cyclization reactions that connect different parts of the macrocycle.
One method to forge these new ether rings is through alkali-induced intramolecular oxacyclization. This reaction typically involves treating a precursor containing a suitably positioned hydroxyl group and a leaving group (or an epoxide) with a base. The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an internal nucleophile, attacking an electrophilic carbon to close the ring. This strategy allows for the creation of tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings fused to the cembranoid skeleton, significantly altering the conformation and properties of the parent molecule. The synthesis of a series of unusual analogs containing cyclic ether ring systems has been reported from natural cembranolides, including this compound. researchgate.net
The epoxide (or oxirane) ring is a key functional group in many cembranoids, including this compound, and serves as a versatile handle for chemical modification. Acid-induced opening of the oxirane ring allows for the introduction of various nucleophiles, leading to a range of functionalized derivatives. acs.org
The general mechanism involves the protonation of the epoxide oxygen by an acid, which makes the epoxide a better leaving group. masterorganicchemistry.com A nucleophile then attacks one of the two carbons of the epoxide. In unsymmetrical epoxides, the nucleophile typically attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state. masterorganicchemistry.comjsynthchem.com This reaction proceeds with inversion of stereochemistry at the site of attack. masterorganicchemistry.com This method has been successfully used to synthesize a variety of cytotoxic cembranolide analogs. acs.org
Table 2: Common Nucleophiles in Acid-Induced Epoxide Opening of Cembranoids
| Nucleophile Source | Incorporated Functional Group | Reference |
|---|---|---|
| Water (H₂O) | Diol (-OH, -OH) | masterorganicchemistry.com |
| Alcohols (ROH) | Hydroxy-ether (-OH, -OR) | youtube.com |
Acetylation is a common derivatization strategy used to modify the hydroxyl groups present in natural products. In the context of cembranoids, acetate derivatives are frequently isolated from natural sources, such as eupalmerin acetate, or prepared synthetically. researchgate.netresearchgate.net The preparation of an acetate derivative like this compound acetate would typically involve reacting the parent compound's free hydroxyl group(s) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine. This modification can influence the compound's polarity, solubility, and ability to interact with biological targets. The structural elucidation of eupalmerin acetate, for example, was accomplished through extensive 2D NMR spectroscopy. researchgate.net
Introduction of Cyclic Ether Ring Systems (e.g., Tetrahydrofuran, Tetrahydropyran)
Chemical Transformations for Structure-Activity Relationship (SAR) Studies
The exploration of the therapeutic potential of the marine-derived cembranolide, this compound, has led to targeted chemical modifications aimed at elucidating its structure-activity relationship (SAR). These studies are crucial for identifying the pharmacophore—the essential molecular features responsible for the compound's biological activity—and for developing new, potentially more potent and selective analogs. Research has primarily focused on the strategic derivatization of the parent molecule to understand the contribution of its various functional groups to its cytotoxic effects.
The primary motivation behind these synthetic efforts was to submit the novel analogs for in vitro antitumor screening to determine their cytotoxic potential against various cancer cell lines. nih.govacs.org While a variety of structural modifications were successfully achieved, the resulting synthetic cembranoids were generally found to be nontoxic. nih.govacs.org This outcome, though not yielding more potent anticancer agents in this instance, provided critical SAR data. It suggests that the intact α,β-unsaturated γ-lactone moiety and the specific spatial arrangement of the functional groups in the parent this compound molecule are likely crucial for its cytotoxicity. The loss of activity upon modification underscores the importance of the original chemical architecture.
The research findings from these chemical transformation studies are detailed in the table below, which outlines the synthesized analogs and summarizes their observed biological activity.
| Parent Compound | Transformation Strategy | Resulting Analog Structure/Class | Biological Activity Summary | Reference |
|---|---|---|---|---|
| This compound | Alkali-induced intramolecular oxacyclization (Saponification) | Analogs with novel tetrahydrofuran and tetrahydropyran ring systems | Generally nontoxic in in vitro antitumor screenings | nih.govacs.org |
| Euniolide | Alkali-induced intramolecular oxacyclization (Saponification) | Analogs with novel tetrahydrofuran and tetrahydropyran ring systems | Generally nontoxic in in vitro antitumor screenings | nih.govacs.org |
| Eupalmerin Acetate | Alkali-induced intramolecular oxacyclization (Saponification) | Analogs with novel tetrahydrofuran and tetrahydropyran ring systems | Generally nontoxic in in vitro antitumor screenings | nih.govacs.org |
Biological Activity Investigations of 12,13 Bisepieupalmerin and Its Analogs
In Vitro Cytotoxicity and Antineoplastic Activity
The potential of 12,13-Bisepieupalmerin and its analogs as anticancer agents has been explored through various in vitro studies. These investigations focus on the compounds' ability to inhibit the growth of human cancer cell lines and elucidate the underlying mechanisms of action.
Screening Against Human Cancer Cell Lines (e.g., NCI Screening Program)
The National Cancer Institute (NCI) has a robust screening program to identify potential anticancer agents by testing compounds against a panel of 60 human tumor cell lines. cancer.govnih.gov A crude extract is generally considered to have in vitro cytotoxic activity if its IC50 value is less than 20 µg/ml. bioline.org.brnih.gov For pure compounds, the threshold is an IC50 value of 4 µg/ml or less. bioline.org.br
While specific NCI screening data for this compound is not detailed in the provided results, it is mentioned that new analogues of euniolide, this compound, and eupalmerin acetate (B1210297) were submitted to the NCI's in vitro antitumor cell-line-screening program. science.gov Cembranolides containing cyclic ethers, such as euniolide and this compound, have been described as possessing potent antileukemic activities. semanticscholar.org
One study reported that a series of new cembranoid analogs were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. semanticscholar.org Among these, compound 13 was identified as the most active and selective against A-549 (lung carcinoma), H116 (colon carcinoma), and PSNI (pancreatic adenocarcinoma) cell lines. semanticscholar.org
Interactive Data Table: Cytotoxicity of this compound Analogs
| Compound | Cancer Cell Line | Activity | Source |
|---|---|---|---|
| Analog 13 | A-549 (Lung Carcinoma) | Most active and selective | semanticscholar.org |
| Analog 13 | H116 (Colon Carcinoma) | Most active and selective | semanticscholar.org |
| Analog 13 | PSNI (Pancreatic Adenocarcinoma) | Most active and selective | semanticscholar.org |
| This compound | Leukemia Cell Lines | Potent antileukemic activity | semanticscholar.org |
Mechanisms of Action in Cellular Systems (e.g., Induction of Apoptosis Pathways)
Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells and is a key target for anticancer therapies. nih.gov This process can be initiated through two main pathways: the intrinsic pathway, which is triggered by cellular stress, and the extrinsic pathway, which is activated by external signals. wikipedia.org Both pathways converge on the activation of caspases, a family of proteases that execute cell death. wikipedia.org
Natural compounds are known to induce apoptosis in cancer cells. mdpi.com For example, β-elemene has been shown to induce apoptosis in human renal-cell carcinoma cells. thegoodscentscompany.com While the specific apoptotic mechanisms of this compound are not detailed in the provided results, the general ability of cembranoids and other natural products to induce apoptosis suggests a potential mechanism for its cytotoxic effects. mdpi.comthegoodscentscompany.com
Cellular Targets and Signaling Pathways Modulation (e.g., Calcium-Dependent Signaling)
The biological activities of many compounds are mediated through their interaction with specific cellular targets and modulation of signaling pathways. nih.gov Calcium-dependent signaling is a critical pathway involved in numerous cellular processes, including cell death. jneurology.com
Research has shown that certain marine cembranoids can modulate the activity of L-type calcium channels and CAM kinase. researchgate.net This suggests a potential role for calcium-dependent signaling in the mechanism of action of these compounds. However, the specific effects of this compound on these pathways have not been explicitly detailed.
Anti-inflammatory Properties: In Vitro and Preclinical Models
Inflammation is a key factor in various diseases. zellavie.ch Cembranoids, including this compound, have been investigated for their anti-inflammatory properties. semanticscholar.org The anti-inflammatory activity of natural products can be mediated through various mechanisms, including the stabilization of lysosomal membranes and the inhibition of pro-inflammatory enzymes and cytokines. nih.govnih.govd-nb.infonih.gov
Studies on other natural compounds have demonstrated their ability to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, while enhancing the production of anti-inflammatory cytokines like IL-10. zellavie.chmdpi.com For instance, quercetin (B1663063) has been shown to inhibit lipopolysaccharide-induced TNF-α production in vitro. nih.gov While it is suggested that this compound possesses anti-inflammatory activity, the specific mechanisms and preclinical data are not extensively covered in the provided search results. semanticscholar.org
Antimicrobial Activity (e.g., Antibacterial, Antifungal)
The emergence of antibiotic resistance has spurred research into new antimicrobial agents from natural sources. nih.gov Cembranoids and other terpenoids have shown promise in this area. semanticscholar.orgmdpi.com
The antimicrobial activity of natural compounds is often attributed to their ability to disrupt bacterial cell membranes, leading to increased permeability and cell death. mdpi.com For example, thymol, a phenolic monoterpenoid, causes irreversible cell membrane damage in Pseudomonas aeruginosa. mdpi.com
While a study mentions that this compound was evaluated for its antiviral properties, the results are not specified. semanticscholar.org The general class of cembranoids has been noted for its antimicrobial potential, but specific data on the antibacterial and antifungal activity of this compound against various pathogens is limited in the provided information. semanticscholar.org
Modulation of Neurological Receptors and Pathways
Neurotransmitter receptors are crucial for cell-to-cell communication in the nervous system. wikipedia.org Dysfunction of these receptors is implicated in various neurological disorders. nih.gov
Studies have shown that this compound (BEEP) is pharmacologically active on the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov It acts as a noncompetitive inhibitor of this receptor, reversibly inhibiting acetylcholine-induced currents with an IC50 of 6 to 35 µM. nih.gov Specifically, BEEP inhibited high-affinity [3H]phencyclidine binding with an IC50 of 63.8 µM. nih.gov This indicates that this compound can modulate neurological pathways by targeting specific receptors.
Interactive Data Table: Neurological Receptor Activity of this compound
| Compound | Receptor | Activity | IC50 Value | Source |
|---|---|---|---|---|
| This compound (BEEP) | Nicotinic Acetylcholine Receptor (nAChR) | Noncompetitive inhibitor | 6-35 µM (ACh-induced currents) | nih.gov |
| This compound (BEEP) | Nicotinic Acetylcholine Receptor (nAChR) | Inhibition of [3H]phencyclidine binding | 63.8 µM | nih.gov |
Interaction with Nicotinic Acetylcholine Receptors (AChRs)
Research has demonstrated that this compound is a pharmacologically active compound that modulates the function of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in both the central and peripheral nervous systems.
A key study investigated the effects of three cembranoids from the Eunicea genus, including this compound (referred to in the study as BEEP), on nAChRs from the BC3H-1 muscle cell line expressed in Xenopus laevis oocytes. The findings indicated that this compound acts as a reversible, noncompetitive inhibitor of ACh-induced currents. The noncompetitive nature of the inhibition was suggested by the analysis of acetylcholine dose-response curves. Furthermore, the compound was observed to increase the rate of receptor desensitization.
Radioligand binding studies using AChR-rich membranes from the Torpedo electric organ provided further insight into the mechanism of action. This compound was found to inhibit the high-affinity binding of [3H]phencyclidine, a noncompetitive inhibitor that binds within the ion channel of the nAChR. However, it did not inhibit the binding of [α-125I]bungarotoxin, a competitive antagonist that binds to the acetylcholine binding sites on the receptor. This confirms that this compound does not compete with the natural ligand, acetylcholine, for its binding site but rather acts at a different site on the receptor complex to exert its inhibitory effect.
The inhibitory potency of this compound and its analogs on nAChRs and [3H]phencyclidine binding is summarized in the table below.
| Compound | Inhibition of ACh-induced Currents (IC₅₀) | Inhibition of [³H]phencyclidine Binding (IC₅₀) |
| This compound (BEEP) | 35 µM | 63.8 µM |
| Eupalmerin Acetate (EUAC) | Not specified in the provided context | 11.6 µM |
| Eunicin (B1236066) (EUNI) | 6 µM | 0.8 µM |
Implications for Neuroprotection in Preclinical Models
While some cembranoids, particularly those derived from tobacco, have been reported to exhibit neuroprotective properties in various preclinical models of neurodegenerative diseases, there is currently no available scientific literature that specifically investigates or establishes the neuroprotective effects of this compound in preclinical models. The general neuroprotective potential of the broader cembranoid class of compounds has been noted, with some studies suggesting potential applications in conditions like Alzheimer's and Parkinson's disease. However, these findings are not directly transferable to this compound without specific experimental validation. Therefore, the implications of this compound for neuroprotection remain an open area for future research.
Other Reported Preclinical Bioactivities
Beyond its interaction with nicotinic acetylcholine receptors, this compound has been evaluated for other preclinical biological activities. Notably, it has demonstrated significant cytotoxic activity against several human tumor cell lines.
In structure-activity relationship studies, this compound, along with the related cembranoid eupalmerin acetate, was highlighted as having strong cytotoxic effects, with the oxygenation at the C-13 position being a contributing factor to this activity.
Conclusion and Future Research Perspectives
Summary of Current Academic Knowledge on 12,13-Bisepieupalmerin
This compound is a cembranoid diterpene and a stereoisomer of naturally occurring marine compounds such as eupalmerin acetate (B1210297). The eupalmerin framework is sourced from Caribbean gorgonian octocorals, a vast and still largely untapped resource for potential naturally derived medicines. While research on this compound itself is limited, the related compound, eupalmerin acetate (EPA), has demonstrated significant biological activity. EPA has been shown to possess anticancer properties, inhibiting the proliferation of various cancer cell lines, including leukemia, non-small cell lung, ovarian, breast, and colon cancers, with GI50 values in the sub- to low micromolar range. mdpi.com Furthermore, it has shown therapeutic efficacy against malignant glioma cells both in vitro and in vivo. researchgate.net Given the structural similarity, this compound is a compound of significant interest for comparative biological evaluation to understand the role of stereochemistry at the 12 and 13 positions in its biological activity.
Unexplored Biosynthetic Avenues and Enzymatic Studies
The biosynthesis of diterpenes like the eupalmerin skeleton originates from the linear precursor (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). nih.gov The formation of the characteristic 14-membered cembrane (B156948) ring is catalyzed by diterpene synthases (diTPS), which are complex enzymes that facilitate intricate electrophilic cyclizations. nih.gov These enzymes are generally categorized into two classes: Class II diTPS initiate cyclization by protonating a double bond in GGPP, while Class I diTPS utilize the ionization of the diphosphate group to generate carbocation intermediates for further cyclization and rearrangement. nih.gov
While this general pathway is understood, the specific enzymatic machinery responsible for the biosynthesis of the eupalmerin skeleton, and particularly the stereochemical nuances that would lead to the formation of this compound, remains an unexplored area of research. The identification and characterization of the specific diTPS from marine gorgonians would be a significant step forward. Such studies would not only elucidate the precise biosynthetic route but also open avenues for biocatalytic and synthetic biology approaches to produce novel eupalmerin analogs. The minimal amino acid sequence identity of terpene synthases across different organisms, even when producing similar molecular scaffolds, suggests that the enzymes responsible for eupalmerin biosynthesis are likely to be unique. nih.gov
Table 1: Key Aspects for Future Biosynthetic Research on this compound
| Research Area | Key Objectives | Potential Impact |
| Enzyme Discovery | Isolate and characterize the specific diterpene synthase(s) (diTPS) from gorgonian octocorals responsible for the eupalmerin skeleton. | Understanding of the stereochemical control in the biosynthesis of eupalmerin and its epimers. |
| Mechanistic Studies | Elucidate the precise cyclization and rearrangement cascade catalyzed by the identified diTPS. | Insights into the enzymatic mechanisms that govern the formation of the 14-membered cembrane ring. |
| Synthetic Biology | Heterologous expression of the biosynthetic genes in microbial hosts. | Sustainable production of this compound and related compounds for further research and development. |
Advanced Synthetic Methodologies for Novel Analog Generation
The complex, polycyclic, and highly oxidized structure of eupalmerin-type diterpenes presents a significant challenge for total synthesis. nih.gov However, modern synthetic strategies offer pathways to access these molecules and their analogs, including this compound. A key aspect of these strategies is the ability to control stereochemistry at multiple centers.
Advanced synthetic approaches that could be applied to the generation of this compound and novel analogs include:
Reductive Cyclizations: Methods such as samarium diiodide (SmI2)-mediated cyclizations have proven effective in constructing the complex ring systems of other diterpenes and can be envisioned for the formation of the cembrane core of eupalmerins. researchgate.netnih.gov
Late-Stage C-H Functionalization: Techniques like rhodium(II)-catalyzed C-H amination allow for the derivatization of complex natural products at positions that are typically unreactive. nih.gov This approach has been successfully applied to eupalmerin acetate to create a library of analogs for structure-activity relationship (SAR) studies. nih.gov
Divergent Synthesis: A divergent synthetic strategy would be highly beneficial, allowing for the creation of a common intermediate that can then be elaborated into various analogs with different stereochemistries and functional groups. acs.org This would be particularly useful for systematically exploring the impact of the 12,13-bisepi configuration.
Chemoenzymatic Synthesis: The use of enzymes, such as lipases, in key steps can allow for high stereoselectivity in the synthesis of chiral building blocks, which is crucial for constructing molecules with multiple stereocenters like this compound. mdpi.com
A method for the synthesis of derivatives of this compound containing tetrahydrofuran (B95107) and tetrahydropyran (B127337) ring systems has been developed, showcasing the feasibility of modifying this complex core. acs.org
Deeper Investigation into Molecular Targets and Mechanistic Pathways in Preclinical Models
Understanding the molecular targets and mechanisms of action is crucial for the development of any potential therapeutic agent. For the eupalmerin class of compounds, initial studies on eupalmerin acetate have provided valuable insights.
Eupalmerin acetate has been shown to induce G2-M cell cycle arrest and apoptosis in malignant glioma cells through the mitochondrial pathway. researchgate.net A key finding was the increased phosphorylation of c-Jun NH2-terminal kinase (JNK), and the use of a specific JNK inhibitor blocked EPA-induced apoptosis, confirming the involvement of the JNK pathway. researchgate.net
To further elucidate the mechanism of action, a quantitative proteome profiling study was conducted using an alkynylated derivative of eupalmerin acetate. mdpi.com This led to the identification of several protein targets in HL-60 cells, many of which are known to be associated with cancer proliferation, suggesting a polypharmacological mode of action for eupalmerin acetate. mdpi.com
Future research on this compound should focus on:
Comparative Target Identification: Utilizing similar proteomic approaches to identify and compare the molecular targets of this compound with those of eupalmerin acetate. This will reveal how the stereochemistry at positions 12 and 13 influences target engagement.
Pathway Analysis: Investigating the downstream signaling pathways affected by this compound in relevant cancer cell lines. This would involve assessing its impact on key cellular processes such as apoptosis, cell cycle progression, and angiogenesis.
In Vivo Model Validation: Should in vitro studies show promise, validating the mechanistic findings in preclinical animal models of cancer.
Table 2: Known and Potential Molecular Targets and Pathways for Eupalmerin-type Compounds
| Compound | Known/Potential Molecular Target(s) | Implicated Pathway(s) | Preclinical Model(s) |
| Eupalmerin Acetate | Multiple proteins associated with cancer proliferation | c-Jun NH2-terminal kinase (JNK) pathway, Mitochondrial apoptosis pathway | Human malignant glioma cells (U87-MG, U373-MG), HL-60 cells, Malignant glioma xenografts in mice |
| This compound | Currently unknown | Currently unknown | To be determined |
Potential for Derivatization in Lead Compound Optimization
Derivatization of a lead compound is a critical step in medicinal chemistry to improve its potency, selectivity, and pharmacokinetic properties. The eupalmerin scaffold, including this compound, offers several positions for chemical modification.
The development of methods for late-stage functionalization, such as the Du Bois C-H amination, provides a powerful tool for creating analogs of complex natural products like eupalmerin acetate. mdpi.com This technique allows for the introduction of new functional groups at previously inaccessible positions, which can significantly alter the biological activity of the molecule. The creation of alkynylated derivatives not only aids in SAR studies but also provides handles for attaching probes to identify cellular targets. mdpi.com
For this compound, a focused derivatization strategy could involve:
Modification of the Lactone Ring: The lactone is often a key feature for the biological activity of cembranoids, and modifications to this ring could modulate activity.
Varying the Acetate Group: The acetate group at C14 could be replaced with other esters or functional groups to probe the importance of this moiety for target binding.
Systematic Exploration of Stereochemistry: The synthesis of other epimers at various stereocenters would provide a deeper understanding of the three-dimensional structural requirements for biological activity.
The synthesis of analogs of eupalmerin and this compound with modified ring systems has already been explored, indicating the chemical tractability of this scaffold for derivatization. acs.org A systematic approach to derivatization, coupled with robust biological evaluation, will be essential to unlock the full therapeutic potential of the eupalmerin class of diterpenes.
Q & A
Q. How should researchers document experimental protocols to ensure reproducibility?
- Methodological Answer :
- Detailed Supplementary Materials : Include step-by-step extraction, purification, and assay protocols with equipment specifications (e.g., column dimensions, gradient profiles).
- Data Deposition : Upload raw NMR/MS files to public repositories (e.g., Zenodo) and cite them in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
